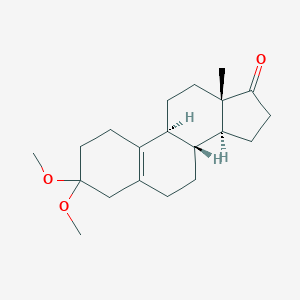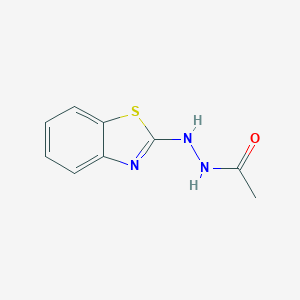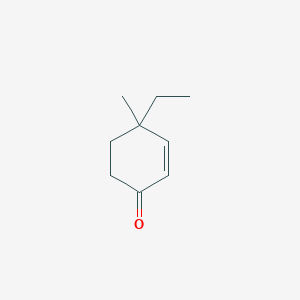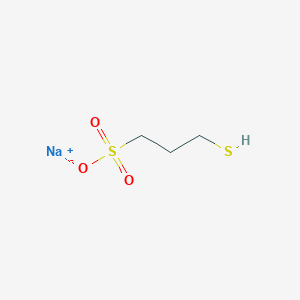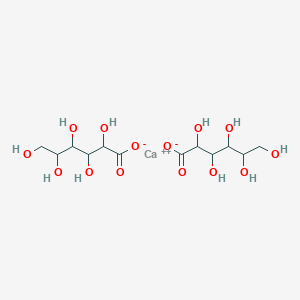
Homoflemingin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoflemingin is a natural product that has been found to possess a range of biological activities. It is a member of the flemingin family of polyketides, which are produced by various microbial species. Homoflemingin has been the subject of scientific research due to its potential applications in the fields of medicine and agriculture. In
Mécanisme D'action
The mechanism of action of homoflemingin is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. It is also believed to work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Homoflemingin has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells. In addition, homoflemingin has been found to modulate the immune system and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using homoflemingin in lab experiments is its natural origin. This makes it a potentially safer alternative to synthetic chemicals. However, one limitation is the difficulty in obtaining homoflemingin in large quantities. This can make it challenging to conduct large-scale experiments.
Orientations Futures
There are several future directions for homoflemingin research. One direction is the development of homoflemingin-based drugs for the treatment of various diseases. Another direction is the development of homoflemingin-based pesticides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of homoflemingin and its potential applications in various fields.
Méthodes De Synthèse
Homoflemingin can be synthesized using a variety of methods. One such method involves the use of microbial fermentation. The microorganisms used in the fermentation process are able to produce homoflemingin naturally. Another method involves the use of chemical synthesis. This method involves the use of various chemicals and reagents to synthesize homoflemingin in a laboratory setting.
Applications De Recherche Scientifique
Homoflemingin has been the subject of scientific research due to its potential applications in medicine and agriculture. In the field of medicine, homoflemingin has been found to possess antimicrobial, antiviral, and anticancer properties. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In agriculture, homoflemingin has been found to possess insecticidal and herbicidal properties, making it a potential alternative to traditional pesticides.
Propriétés
Numéro CAS |
18296-15-6 |
|---|---|
Nom du produit |
Homoflemingin |
Formule moléculaire |
C26H30O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(E)-3-(2,5-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-16(2)6-5-7-17(3)8-11-20-25(30)21(15-24(32-4)26(20)31)23(29)12-9-18-14-19(27)10-13-22(18)28/h6,8-10,12-15,27-28,30-31H,5,7,11H2,1-4H3/b12-9+,17-8+ |
Clé InChI |
JLHKUFGKLAUMQZ-GMBHSJTJSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)OC)C(=O)/C=C/C2=C(C=CC(=C2)O)O)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




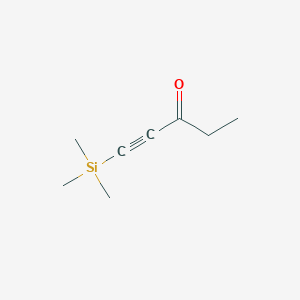


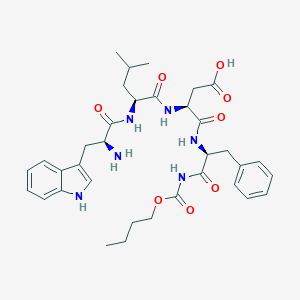
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
